Pseudhymenochirin-2Pa
Description
Pseudhymenochirin-2Pa (Ps-2Pa) is a host-defense peptide isolated from the skin secretions of the African clawed frog Pseudhymenochirus merlini (Pipidae family) . Structurally, it adopts a well-defined α-helical conformation in membrane-mimetic solvents (e.g., 50% trifluoroethanol-H₂O), with a flexible bend spanning nearly its entire sequence . Ps-2Pa exhibits:
- Antimicrobial activity: Broad-spectrum efficacy against multidrug-resistant Gram-positive (e.g., Staphylococcus epidermidis) and Gram-negative bacteria .
- Cytotoxicity: Potent activity against human erythrocytes and tumor cell lines, including breast cancer (MCF-7, MDA-MB-231) .
- Immunomodulatory effects: Inhibition of anti-inflammatory cytokines (IL-10, IL-6) and enhancement of pro-inflammatory IL-23 in murine macrophages .
- Insulin-releasing activity: Stimulates insulin secretion from BRIN-BD11 β-cells at nanomolar concentrations via a KATP channel-independent mechanism .
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
GIFPIFAKLLGKVIKVASSLISKGRTE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Antimicrobial Peptides
Key Distinctions : Unlike ranalexin and buforin II, Ps-2Pa demonstrates dual antimicrobial and anticancer activities . Its α-helical structure and cationic nature enhance membrane disruption, but its cytotoxicity to mammalian cells limits therapeutic use without structural modification .
Anticancer Peptides
Immunomodulatory Peptides
Key Distinctions: Ps-2Pa promotes a pro-inflammatory milieu (via IL-23), contrasting with the anti-inflammatory profiles of hymenochirin-1B and rhinophrynin-27 .
Insulin-Releasing Peptides
Key Distinctions : Ps-2Pa analogues (e.g., [K8k,K19k]) retain insulin-releasing potency while eliminating cytotoxicity, a critical advantage over naturally occurring peptides .
Structural and Functional Advantages
- Unique α-helical conformation: Unlike hymenochirin-5B or bombinainin M, Ps-2Pa’s extended helix enhances membrane interaction, explaining its dual antimicrobial/anticancer actions .
- Cationicity and toxicity: Native Ps-2Pa’s high positive charge correlates with mammalian cell toxicity, but strategic substitutions (e.g., D-amino acids) reduce hemolysis while preserving bioactivity .
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